![molecular formula C7H4S3 B1218078 1,3-Benzodithiole-2-thione CAS No. 934-36-1](/img/structure/B1218078.png)
1,3-Benzodithiole-2-thione
Overview
Description
1,3-Benzodithiole-2-thione is a chemical compound with the molecular formula C7H4S3. It has an average mass of 184.302 Da and a monoisotopic mass of 183.947510 Da .
Synthesis Analysis
The synthesis of 1,3-Benzodithiole-2-thione has been reported in various studies. For instance, one study reported the reaction of benzyne, generated from 2-carboxybenzenediazonium chloride, with 1,3-benzodithiole-2-thione. This reaction gives a novel bicyclic sulfonium chloride by trapping the 1,3-dipolar cycloaddition intermediate with hydrogen chloride .
Molecular Structure Analysis
The molecule of 1,3-Benzodithiole-2-thione is almost planar. The dihedral angle between the benzene plane and the 1,3-dithiole-2-thione plane is 2.21 (6)° .
Chemical Reactions Analysis
1,3-Benzodithiole-2-thione has been involved in various chemical reactions. For example, it has been used in the assay for the quantitative determination of isothiocyanates, dithiocarbamates, carbon disulfide, and related compounds .
Physical And Chemical Properties Analysis
1,3-Benzodithiole-2-thione has a density of 1.5±0.1 g/cm3, a boiling point of 338.6±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C. Its enthalpy of vaporization is 55.9±3.0 kJ/mol, and it has a flash point of 158.6±23.2 °C .
Scientific Research Applications
Synthesis of Novel Organic Compounds
1,3-Benzodithiole-2-thione is utilized in organic chemistry for the synthesis of novel compounds. For instance, it reacts with benzyne to form tetracyclic sulfonium salts, which are precursors to dibenzo-1,3,6-trithiocin derivatives . These compounds have potential applications in creating new materials with unique electronic properties.
Biocidal Applications
This compound has been identified to have biocidal activity, particularly in the treatment of pests such as fungi, insects, and mites associated with growing plants . It enhances the growth and yield potential of plants by combating these pests, making it valuable in agricultural biocide formulations.
Material Science
In material science, 1,3-Benzodithiole-2-thione serves as an intermediate in the preparation of tetrathiafulvalene (TTF)-type organic metals . These materials are of interest due to their conductive properties and potential use in electronic devices.
Analytical Chemistry
The compound’s sensitive properties make it suitable for spectroscopic determination and quantification of other substances. It has been used in methods for quantifying total glucosinolates and isothiocyanates in vegetables , which is important for nutritional analysis and food science.
Environmental Applications
1,3-Benzodithiole-2-thione’s derivatives have shown promise in environmental applications, particularly in enhancing plant growth and protecting against pests . Its role in the development of environmentally friendly pesticides could be significant.
Pharmaceutical Research
While direct applications in medicine are not extensively documented, the compound’s derivatives and related isothiocyanates have been studied for their health benefits, including potential cancer prevention and cardiovascular health .
Thermophysical Property Research
The compound’s thermophysical properties are critically evaluated for pure compounds, which is essential in various industrial processes that require precise temperature and phase behavior control .
Development of Functional Foods
Through its derivatives, 1,3-Benzodithiole-2-thione is indirectly involved in the development of functional foods. Isothiocyanates derived from glucosinolates, to which this compound is related, are studied for their health benefits and potential inclusion in nutraceuticals .
Safety and Hazards
Mechanism of Action
- When 1,3-Benzodithiole-2-thione is ingested (often through dietary sources like cruciferous vegetables), myrosinases cleave it to release an isothiocyanate (ITC) called sulforaphane . Sulforaphane is the active compound responsible for many of the health benefits associated with cruciferous vegetables .
Target of Action
properties
IUPAC Name |
1,3-benzodithiole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4S3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYIRFMMOVOESN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)SC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239409 | |
Record name | 1,3-Benzodithiole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodithiole-2-thione | |
CAS RN |
934-36-1 | |
Record name | 1,3-Benzodithiole-2-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzodithiole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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